2,6-Dichloro-4-fluorobenzenethiol
Description
2,6-Dichloro-4-fluorobenzenethiol is a halogenated aromatic thiol with the molecular formula C₆H₃Cl₂FS. Its structure features a benzene ring substituted with chlorine atoms at the 2- and 6-positions, a fluorine atom at the 4-position, and a thiol (-SH) functional group. The electron-withdrawing nature of the halogens (Cl and F) enhances the acidity of the thiol proton, making it a reactive intermediate in organosulfur chemistry. This compound is primarily utilized in pharmaceutical and agrochemical synthesis, where its unique substitution pattern enables precise regioselective reactions, such as nucleophilic aromatic substitutions or metal-catalyzed coupling processes .
Properties
IUPAC Name |
2,6-dichloro-4-fluorobenzenethiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2FS/c7-4-1-3(9)2-5(8)6(4)10/h1-2,10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFGBIGCMPVQMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)S)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2FS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-4-fluorobenzenethiol typically involves the halogenation of thiophenol derivatives. One common method includes the reaction of 2,6-dichlorothiophenol with a fluorinating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as anhydrous aluminum chloride, at elevated temperatures to ensure complete halogenation.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dichloro-4-fluorobenzenethiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms using reagents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can replace the chlorine or fluorine atoms with other functional groups, such as amines or alkyl groups, using reagents like sodium amide or alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, and ethanol.
Substitution: Sodium amide, alkyl halides, and dimethylformamide.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and reduced thiophenol derivatives.
Substitution: Amino-thiophenols and alkyl-thiophenols.
Scientific Research Applications
2,6-Dichloro-4-fluorobenzenethiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science for the development of advanced materials with unique properties.
Mechanism of Action
The mechanism by which 2,6-Dichloro-4-fluorobenzenethiol exerts its effects involves interactions with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This interaction can disrupt normal cellular functions, leading to antimicrobial or antifungal effects. The exact molecular pathways involved are still under investigation, but it is believed that the compound interferes with key enzymes and proteins essential for microbial survival.
Comparison with Similar Compounds
Ethyl 4-Chloro-2,6-difluorobenzoate (CAS 773139-38-1)
Structural Differences :
- Substituents : Ethyl 4-chloro-2,6-difluorobenzoate (C₉H₇ClF₂O₂) has chlorine at the 4-position and fluorine at the 2- and 6-positions, with an ester (-COOEt) group replacing the thiol.
- Functional Group : The ester group confers distinct reactivity, favoring electrophilic aromatic substitution or hydrolysis reactions, unlike the nucleophilic thiol in 2,6-Dichloro-4-fluorobenzenethiol.
4-((2,6-Dichlorobenzylidene)amino)-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol (CAS 578736-94-4)
Structural Differences :
- Core Structure : This compound incorporates a triazole ring fused with a 2-fluorophenyl group and a 2,6-dichlorobenzylidene substituent. The thiol group is part of the triazole system, contrasting with the benzene-bound thiol in this compound.
Comparative Data Table
Research Findings and Limitations
- Acidity and Reactivity : The thiol group in this compound is expected to exhibit higher acidity (pKa ~6–8) compared to aliphatic thiols due to electron-withdrawing halogen substituents. This property is critical for its role in deprotonation-driven reactions .
- Biological Activity : The triazole-thiol compound (CAS 578736-94-4) has demonstrated moderate antimicrobial activity in preliminary studies, though direct comparisons with the target compound are absent .
- Limitations : Experimental data on the target compound’s physical properties (e.g., melting point, solubility) and direct comparative studies are scarce. Conclusions are inferred from structural analogs and substituent effects.
Biological Activity
2,6-Dichloro-4-fluorobenzenethiol is a synthetic organic compound that has attracted attention for its potential biological activities. This article reviews the available literature on its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables summarizing its effects.
- IUPAC Name : this compound
- Molecular Formula : C6H3Cl2FOS
- Molecular Weight : 207.06 g/mol
- Canonical SMILES :
ClC1=C(C(=C(C=C1Cl)F)S)
The biological activity of this compound is primarily attributed to its interaction with various biomolecules. It is hypothesized that the compound may exert its effects through the following mechanisms:
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit specific enzymes, potentially altering metabolic pathways.
- Antimicrobial Activity : The compound may disrupt bacterial cell membranes or interfere with metabolic processes in microorganisms.
Biological Activity
Research has indicated several potential biological activities associated with this compound:
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. For instance:
- Minimum Inhibitory Concentration (MIC) values indicate its effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.
Enzyme Inhibition Studies
Studies have shown that this compound can inhibit the activity of certain enzymes. For example:
- It has been noted to affect catalase activity in bacterial systems, which could lead to increased oxidative stress in microbial cells.
Data Table: Comparative Biological Activities
| Compound Name | Structure Type | IC50 (nM) | Biological Activity |
|---|---|---|---|
| This compound | Dichloro thiophenol | TBD | Antimicrobial, Enzyme Inhibition |
| 2,6-Dichloro-4-(trifluoromethoxy)aniline | Trifluoro aniline | 41 | Potent Enzyme Inhibition |
| 2,6-Dichloro-1,4-benzoquinone | Quinone derivative | TBD | Photosynthesis Inhibition |
Study on Antimicrobial Activity
A study conducted by researchers demonstrated that this compound had significant antimicrobial properties. The compound was tested against S. aureus and exhibited an MIC value comparable to standard antibiotics. The study highlighted the potential of this compound as an effective antibacterial agent.
Enzyme Inhibition Analysis
In another investigation focusing on enzyme inhibition, it was found that this compound effectively inhibited catalase activity in bacterial cultures. This inhibition was linked to increased susceptibility of bacteria to oxidative damage, suggesting a mechanism through which this compound may enhance the efficacy of existing antimicrobial treatments.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
